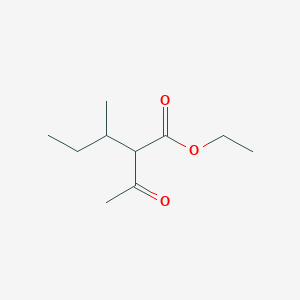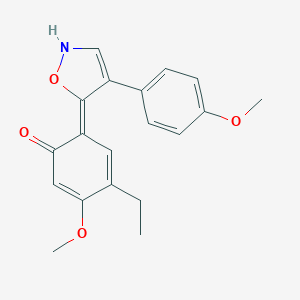
3-(2-Hydroxyphenyl)methyl-5-methoxyindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)methyl-5-methoxyindole is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a phenol group at the 2-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)methyl-5-methoxyindole typically involves the construction of the indole ring followed by functionalization. One common method involves the Japp-Klingemann reaction, where a diazonium salt is reacted with a carbonyl compound to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyphenyl)methyl-5-methoxyindole undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)methyl-5-methoxyindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)methyl-5-methoxyindole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors . The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but lacks the phenol group.
5-Methoxyindole-3-acetic acid: Contains a carboxylic acid group instead of a phenol group.
5-Methoxytryptamine: Contains an amine group instead of a phenol group.
Uniqueness
3-(2-Hydroxyphenyl)methyl-5-methoxyindole is unique due to the presence of both a methoxy group and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
145275-28-1 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-[(5-methoxy-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3 |
InChI-Schlüssel |
DVFXNAJKNTZUAU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Synonyme |
3-(2-hydroxyphenyl)methyl-5-methoxyindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)




![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)


